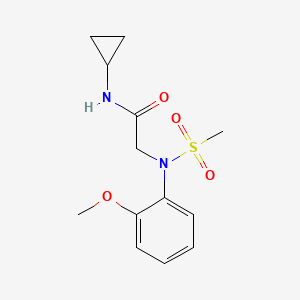

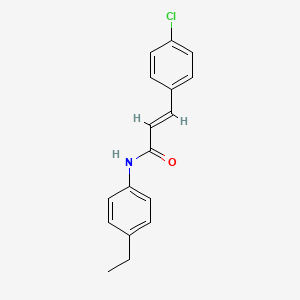

![molecular formula C18H21N3O2 B5505506 N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide and related compounds often involves multi-step reactions including cyclization, condensation, and amidation processes. Techniques such as microwave-assisted organic synthesis have been employed to facilitate the synthesis process, yielding benzamide derivatives with various functional groups (Wajid et al., 2019). Additionally, the Passerini three-component reaction has been utilized to synthesize novel α-acyloxycarboxamides, demonstrating the versatility of synthetic approaches in creating benzamide derivatives (Vessally et al., 2011).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide derivatives has been extensively studied, with X-ray diffraction being a common method for determining structural details. Studies have revealed that these compounds often exhibit interesting conformational characteristics, such as coplanarity in the triazolopyrimidinone moiety and specific chair conformations in cyclohexyl rings, highlighting the intricate details of their molecular architecture (Zhao Jun, 2005).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, although not directly mentioned, is structurally related to compounds discussed in research exploring novel synthesis methods and reactivity profiles. For instance, studies on the synthesis of enaminones and their hydrogen bonding properties highlight the structural intricacies and potential reactivity of compounds with cyclohexyl and pyrimidinyl components (Kubicki, Bassyouni, & Codding, 2000). Another study emphasizes the reaction of benzamide oxime with DCC, leading to various cyclohexylamino derivatives, underscoring the versatility of such structures in synthetic organic chemistry (Kawashima & Tabei, 1986).

Medicinal Chemistry Applications

The structure of N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide suggests potential applicability in medicinal chemistry, given the relevance of similar compounds in drug discovery. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the therapeutic potential of pyrimidinyl benzamide derivatives in cancer therapy (Zhou et al., 2008).

Material Science and Catalysis

Research into the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, leading to cyclohexanone, exemplifies the application of cyclohexyl-containing compounds in materials science and catalysis. This study demonstrates the high activity and selectivity of such catalyst systems under mild conditions, which could be relevant for the development of new catalytic methods involving N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide or structurally related compounds (Wang et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-cyclohexyl-3-(4-methylpyrimidin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-10-11-19-18(20-13)23-16-9-5-6-14(12-16)17(22)21-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZHSZJDCCUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

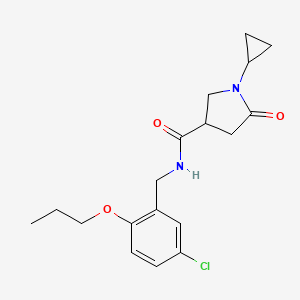

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

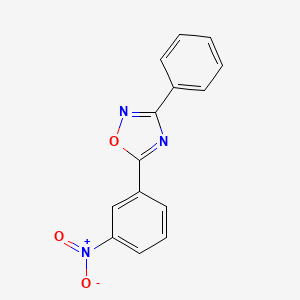

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

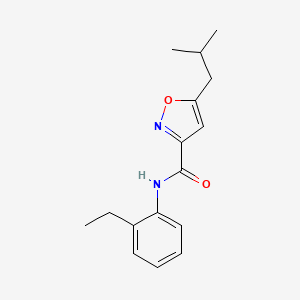

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)